4-Chloro-3-fluoropicolinaldehyde
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Overview
Description
4-Chloro-3-fluoropicolinaldehyde is an organic compound with the molecular formula C6H3ClFNO. It is a derivative of picolinaldehyde, where the hydrogen atoms at positions 4 and 3 of the pyridine ring are substituted with chlorine and fluorine atoms, respectively. This compound is known for its utility in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-3-fluoropicolinaldehyde can be synthesized through several methods. One common approach involves the chlorination and fluorination of picolinaldehyde. The reaction typically employs reagents such as thionyl chloride and hydrogen fluoride under controlled conditions to achieve the desired substitution .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination and fluorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-fluoropicolinaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It participates in nucleophilic substitution reactions, where the chlorine or fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under mild to moderate conditions.
Major Products Formed:
Oxidation: 4-Chloro-3-fluoropyridinecarboxylic acid.
Reduction: 4-Chloro-3-fluoropicolinalcohol or 4-Chloro-3-fluoropicolinamine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-3-fluoropicolinaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the development of biochemical probes and as a precursor for bioactive compounds.
Medicine: Research into its derivatives has shown potential in developing new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-3-fluoropicolinaldehyde involves its interaction with various molecular targets. In biochemical applications, it can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function or activity of the target molecule. The specific pathways involved depend on the context of its use, such as in enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
- 4-Chloro-2-fluoropicolinaldehyde
- 3-Chloro-4-fluoropicolinaldehyde
- 4-Chloro-3-methylpicolinaldehyde
Comparison: 4-Chloro-3-fluoropicolinaldehyde is unique due to the specific positioning of the chlorine and fluorine atoms on the pyridine ring. This unique substitution pattern imparts distinct chemical properties, such as reactivity and stability, which can be advantageous in certain synthetic applications. Compared to its analogs, it may offer better selectivity or efficiency in specific reactions .
Properties
IUPAC Name |
4-chloro-3-fluoropyridine-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO/c7-4-1-2-9-5(3-10)6(4)8/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFGGDPYDUVFSCH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)F)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.54 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260878-78-1 |
Source
|
Record name | 4-chloro-3-fluoropyridine-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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